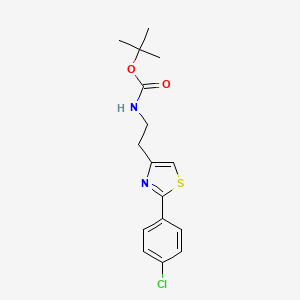

tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate

Beschreibung

Herstellungsmethoden

Die Synthese von tert-Butyl-(2-(2-(4-Chlorphenyl)thiazol-4-yl)ethyl)carbamate beinhaltet typischerweise die Reaktion von 4-Chlorphenylthiazol mit tert-Butylcarbamate unter bestimmten Reaktionsbedingungen. Eine gängige Syntheseroute beinhaltet die Verwendung einer Base wie N,N-Diisopropylethylamin (DIEA), um die Reaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen (0-5 °C) durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Industrielle Produktionsmethoden können ähnliche Reaktionsbedingungen beinhalten, jedoch in größerem Maßstab mit optimierten Parametern für Kosteneffizienz und Effizienz.

Eigenschaften

Molekularformel |

C16H19ClN2O2S |

|---|---|

Molekulargewicht |

338.9 g/mol |

IUPAC-Name |

tert-butyl N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]carbamate |

InChI |

InChI=1S/C16H19ClN2O2S/c1-16(2,3)21-15(20)18-9-8-13-10-22-14(19-13)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,20) |

InChI-Schlüssel |

IZZQKBMNJJZSPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced during the thiazole formation or via subsequent electrophilic substitution. Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may also be employed, though direct substitution is more common.

Key Considerations :

-

Chlorination : If the phenyl group is added post-thiazole formation, halogenation agents (e.g., Cl₂, SOCl₂) may be used.

-

Steric Effects : The 4-chlorophenyl group’s orientation influences reactivity in subsequent steps.

Ethyl Chain and Carbamate Protection

The ethyl chain and tert-butyl carbamate group are introduced in sequential steps.

Ethyl Chain Formation

The ethyl group is typically added via alkylation or nucleophilic substitution.

Example Method :

-

Intermediate : 2-(Thiazol-4-yl)ethylamine.

-

Alkylation : Reaction with bromoethyl derivatives (e.g., 2-bromoethyl chloride) in the presence of a base (e.g., K₂CO₃).

-

Yield : Varies depending on reaction conditions (e.g., 69–94% in analogous systems).

Data Table: Ethyl Chain Introduction

Tert-Butyl Carbamate Protection

The carbamate group is introduced using tert-butyl chloroformate (BocCl) or di-tert-butyl dicarbonate (Boc₂O).

General Procedure :

-

Intermediate : 2-(Thiazol-4-yl)ethylamine.

-

Protection : BocCl (1.1–1.5 equiv.) in THF or DCM, with triethylamine as a base.

-

Workup : Aqueous extraction, drying, and chromatographic purification.

Optimized Conditions :

-

Temperature : 0–20°C for BocCl reactions to minimize side reactions.

-

Solvent : Dichloromethane or THF for solubility.

Data Table: Carbamate Protection

Critical Reaction Steps and Optimization

Thiazole Functionalization

Post-cyclization modifications are crucial for introducing the ethyl chain.

Key Challenges :

-

Regioselectivity : Ensuring the ethyl group attaches to the thiazole’s 4-position.

-

Oxidation Sensitivity : Avoiding over-oxidation during functionalization.

Solutions :

Coupling Reagents and Catalysis

For complex intermediates, coupling reagents like EDCI/HOBt or PyAOP are employed.

Example :

-

Reagents : EDCI (1.2 equiv.), HOBt (1.2 equiv.), DIPEA (2 equiv.).

-

Solvent : DMF or DCM.

Data Table: Coupling Efficiency

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Confirms ethyl chain and carbamate protons (δ 1.38–1.59 ppm for tert-butyl, δ 3.55–4.29 ppm for ethyl groups).

-

LC-MS : Validates molecular weight (e.g., m/z 338.9 [M+H]⁺ for the target compound).

Comparative Analysis of Synthetic Routes

Direct vs. Stepwise Synthesis

| Approach | Advantages | Limitations |

|---|---|---|

| Direct Cyclization | Fewer steps, higher atom economy | Poor regioselectivity |

| Stepwise Functionalization | Better control over substituents | Longer reaction times |

Analyse Chemischer Reaktionen

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic pathways:

Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. The tert-butyl group acts as a leaving group, forming the amine and releasing CO₂.

Functionalization of the Ethyl Linker

The ethyl chain between the carbamate and thiazole can be modified via oxidation or coupling reactions:

Oxidation to Aldehyde

The primary alcohol intermediate (if present) is oxidized to an aldehyde, though direct oxidation of the ethyl group requires prior functionalization (e.g., hydroxymethyl introduction):

| Oxidizing Agent | Solvent | Time | Yield | Notes | Source |

|---|---|---|---|---|---|

| Dess-Martin periodinane | DCM | 2–16 h | 70–75% | Mild conditions; Minimal side products | |

| MnO₂ | DCM | 2–24 h | 75% | Requires reflux; Cost-effective |

Application : The resulting aldehyde serves as a key intermediate for further derivatization (e.g., reductive amination).

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and cross-coupling reactions, though steric hindrance from the 4-chlorophenyl group may limit reactivity:

Electrophilic Substitution

Limited data exists for direct substitution, but analogous thiazoles undergo halogenation or nitration at position 5:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | Br₂ in AcOH, 0°C | 5-Bromo-thiazole derivative | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-thiazole derivative |

Cross-Coupling

Suzuki-Miyaura coupling at position 4 (if unsubstituted) is feasible with aryl boronic acids:

| Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 60–80% |

Amide Coupling Reactions

After Boc deprotection, the free amine undergoes coupling with carboxylic acids or activated esters:

| Coupling Reagent | Base | Solvent | Yield | Notes | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 85–90% | High efficiency; Low epimerization | |

| EDCl/DMAP | - | DCM | 70–75% | Cost-effective; Requires anhydrous conditions |

Example : Reaction with BODIPY succinimidyl esters generates fluorescent conjugates for receptor-binding studies .

Thermal Stability and Side Reactions

The compound exhibits moderate thermal stability, but prolonged heating (>100°C) induces decomposition:

| Condition | Observation | Source |

|---|---|---|

| 100°C in DMF (24 h) | Partial degradation (≤15% mass loss) | |

| 120°C in toluene (6 h) | Thiazole ring decomposition; Char formation |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(2-(2-(4-Chlorphenyl)thiazol-4-yl)ethyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu seinen antimikrobiellen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade können je nach der spezifischen biologischen Aktivität, die untersucht wird, variieren.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu tert-Butyl-(2-(2-(4-Chlorphenyl)thiazol-4-yl)ethyl)carbamate gehören andere Thiazolderivate wie:

Sulfathiazol: Ein antimikrobielles Medikament.

Ritonavir: Ein antiretrovirales Medikament.

Abafungin: Ein Antimykotikum.

Bleomycin: Ein antineoplastisches Medikament.

Tiazofurin: Ein antineoplastisches Medikament.

Was tert-Butyl-(2-(2-(4-Chlorphenyl)thiazol-4-yl)ethyl)carbamate auszeichnet, ist seine einzigartige Kombination aus einer tert-Butylcarbamate-Gruppe und einem 4-Chlorphenyl-Substituenten, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.

Biologische Aktivität

tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its versatile biological activity, including antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 281.758 g/mol |

| LogP | 3.569 |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that structural modifications, such as those in tert-butyl carbamate derivatives, could enhance potency against specific targets in cancer therapy .

Antimicrobial Activity

Thiazole derivatives, including tert-butyl carbamates, have been evaluated for their antimicrobial properties. The presence of the chlorophenyl group is believed to contribute to enhanced activity against bacterial strains.

Research Findings: In vitro studies have shown that thiazole-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Thiazoles are known to interact with various enzymes, potentially leading to therapeutic effects in diseases where enzyme dysregulation is a factor.

Mechanism of Action: The interaction with enzyme active sites often involves hydrogen bonding and hydrophobic interactions, which can effectively inhibit enzymatic activity critical for disease progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or the substituents on the phenyl group can significantly alter potency.

Key Findings:

- Chlorine Substitution: The presence of chlorine at the para position on the phenyl ring enhances lipophilicity and biological activity.

- Thiazole Ring Modifications: Variations in substituents on the thiazole ring can lead to different biological profiles, impacting both efficacy and selectivity against target cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine at para position | Increased potency against cancer cells |

| Methyl group at position 4 | Enhanced enzyme inhibition |

Q & A

Q. What advanced techniques resolve structural ambiguities in thiazole substitution patterns?

- Methodological Answer :

- Single-crystal X-ray diffraction to confirm regioselectivity (e.g., 4-chlorophenyl vs. 5-substituted thiazole).

- 2D NMR (COSY, NOESY) to assign spatial proximity of substituents.

- XPS to validate electronic environments of sulfur and nitrogen atoms in the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.